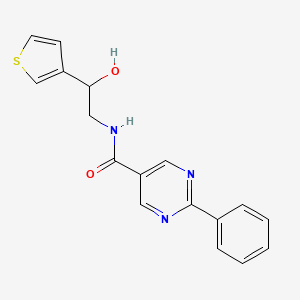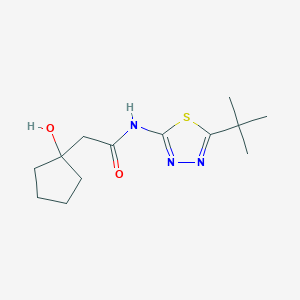
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide, also known as THPN, is a chemical compound that has been extensively studied for its potential therapeutic properties. THPN belongs to the class of pyrimidine derivatives and has been shown to possess several pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in the proliferation and survival of cancer cells. Moreover, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that plays a key role in the replication of HIV and HCV.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Moreover, this compound has been shown to inhibit the replication of HIV and HCV in vitro.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to possess several pharmacological activities, making it a potential therapeutic agent. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for research on N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide. First, more studies are needed to understand the pharmacokinetics and toxicity of this compound in vivo. Second, more studies are needed to understand the mechanism of action of this compound and its potential targets. Third, more studies are needed to evaluate the efficacy of this compound in animal models of inflammation, cancer, and viral infections. Fourth, more studies are needed to optimize the synthesis method of this compound and develop more potent analogs. Fifth, more studies are needed to evaluate the potential of this compound as a drug candidate for various diseases.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-amino-4-phenylpyrimidine-5-carboxamide with 2-bromo-3-hydroxythiophene in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 120°C for 12 hours, and the resulting product is purified by column chromatography to obtain this compound with a yield of 70%. The chemical structure of this compound is confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, this compound has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-15(13-6-7-23-11-13)10-20-17(22)14-8-18-16(19-9-14)12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNKRRHGJBQLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)
![2-(hydroxymethyl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6640176.png)
![4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile](/img/structure/B6640180.png)

![N-[4-(2-hydroxycyclohexyl)oxyphenyl]propanamide](/img/structure/B6640184.png)
![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6640216.png)
![1-(2,6-Difluorophenyl)-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethanol](/img/structure/B6640221.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B6640226.png)

![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)
